8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound classified as a purine derivative. Purine derivatives are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered interest for its possible effects on cellular processes and enzyme activities, making it a subject of scientific research in various disciplines, including chemistry and biology.
The compound is available from various chemical suppliers and research organizations, with detailed information on its synthesis, properties, and applications documented in databases such as PubChem and BenchChem. The molecular formula is with a molecular weight of approximately 373.41 g/mol.
As a member of the purine class of compounds, this molecule exhibits features common to nucleobases and their derivatives. Its classification is significant due to the role purines play in biological systems, particularly in nucleic acid structure and function.
The synthesis of 8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:
The molecular structure of 8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione features a purine core with several functional groups that influence its biological activity.
InChI=1S/C18H23N5O4/c1-11-6-5-7-13(8-11)27-10-12(24)9-23-14-15(19-17(23)21(2)3)22(4)18(26)20-16(14)25/h5-8,12,24H,9-10H2,1-4H3,(H,20,25,26)CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O.8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:
Common reagents used include:
The mechanism of action for 8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves targeting specific enzymes or receptors within biological systems.
The compound may modulate various signaling pathways leading to altered cellular functions. Its interactions at the molecular level can influence metabolic processes and potentially therapeutic outcomes.
The physical properties of 8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione include:
Chemical properties encompass:
Relevant data regarding melting point or boiling point are often determined experimentally during synthesis or characterization phases.
8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific applications:
This compound's diverse applications underscore its significance in ongoing scientific research across multiple fields.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4